Benzo[b]thiophene-2-carboxaldehyde
CAS No.: 3541-37-5
Cat. No.: VC1986842
Molecular Formula: C9H6OS
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophene-2-carboxaldehyde - 3541-37-5](/images/structure/VC1986842.png)
Specification
CAS No. | 3541-37-5 |
---|---|
Molecular Formula | C9H6OS |
Molecular Weight | 162.21 g/mol |
IUPAC Name | 1-benzothiophene-2-carbaldehyde |
Standard InChI | InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H |
Standard InChI Key | NXSVNPSWARVMAY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(S2)C=O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(S2)C=O |
Introduction
Chemical Identity and Structural Properties
Benzo[b]thiophene-2-carboxaldehyde consists of a benzothiophene ring system with an aldehyde group at the 2-position. This compound is characterized by its unique structural features that combine the aromaticity of a benzene ring fused with a thiophene heterocycle, along with a reactive aldehyde functional group.
Basic Information
The compound is registered with the Chemical Abstracts Service (CAS) number 3541-37-5 . It is known by several synonyms including 2-formylbenzo[b]thiophene, benzothiophene-2-carbaldehyde, thianaphthene-2-carboxaldehyde, and 1-benzothiophene-2-carbaldehyde . The molecular formula of the compound is C₉H₆OS with a calculated molecular weight of 162.21 g/mol .
Structural Identifiers
Benzo[b]thiophene-2-carboxaldehyde possesses specific structural identifiers that facilitate its cataloging in chemical databases. These include:
Identifier Type | Value |
---|---|
CAS Number | 3541-37-5 |
Molecular Formula | C₉H₆OS |
Molecular Weight | 162.21 g/mol |
MDL Number | MFCD01075041 |
Beilstein/Reaxys Registry Number | 114170 |
PubChem CID | 736500 |
SMILES | C1=CC=C2C(=C1)C=C(S2)C=O |
InChI | InChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H |
Physical and Chemical Properties
Benzo[b]thiophene-2-carboxaldehyde exhibits distinct physical and chemical properties that are important for its handling, storage, and applications in chemical synthesis.
Physical State and Appearance
The compound typically appears as a powder to lump with a color ranging from white to orange to green . Its physical state at standard room temperature (20°C) is solid .
Thermal Properties
The thermal properties of Benzo[b]thiophene-2-carboxaldehyde are well-documented:
Property | Value | Source |
---|---|---|
Melting Point | 32-36°C or 35°C | |
Boiling Point | 90°C at 0.1 mmHg or 136°C at 8 mmHg | |
Flash Point | 135-136°C at 8 mmHg |
Other Physical Properties
Additional physical properties that characterize this compound include:
Property | Value | Source |
---|---|---|
Density | 1.300±0.06 g/cm³ (Predicted) | |
Solubility | Soluble in methanol | |
Sensitivity | Air sensitive |
Synthesis Methods
Several synthetic routes have been reported for the preparation of Benzo[b]thiophene-2-carboxaldehyde, highlighting its importance as a synthetic intermediate.
Synthesis of Derivatives
The preparation of derivatives of Benzo[b]thiophene-2-carboxaldehyde typically involves additional synthetic steps. For instance, the synthesis of 3-bromo-Benzo[b]thiophene-2-carboxaldehyde (CAS 10135-00-9) represents an important halogenated derivative .
The synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylate, a precursor to various Benzo[b]thiophene-2-carboxaldehyde derivatives, has been documented using the following procedure:
"Under a dried and inert atmosphere (N₂), a solution of 4-chloro-2-fluorobenzaldehyde (14.9 mmol, 1 eq.), ethyl thioglycolate (16.5 mmol, 1.1 eq.) and triethylamine (45 mmol, 3 eq.) in anhydrous DMSO (20 mL) was stirred at 80°C for 2 h and at room temperature overnight. The mix was then poured into 800 mL of ice/water and stirred vigorously."
Applications and Research Significance
Benzo[b]thiophene-2-carboxaldehyde serves as a valuable starting material in various chemical transformations, particularly in medicinal chemistry and organic synthesis.
Synthetic Applications
The compound finds utility in several synthetic transformations:
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Formation of Schiff bases and related condensation products
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Production of heterocyclic building blocks for complex molecule synthesis
Pharmaceutical Research
Recent research has demonstrated the pharmaceutical potential of Benzo[b]thiophene-2-carboxaldehyde derivatives:
Antimicrobial Activity
The benzo[b]thiophene nucleus combined with an acylhydrazone functional group has been investigated for antimicrobial properties. A study reported the synthesis of three series of compounds by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes, resulting in 26 final products with structural diversification .
Screening against Staphylococcus aureus identified eight promising compounds, notably (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (referred to as compound II.b). This derivative exhibited a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including a reference strain and two clinically isolated strains resistant to methicillin and daptomycin, respectively. Importantly, this compound was found to be non-cytotoxic .
Anticancer Properties
Derivatives of 3-chlorobenzo[b]thiophene-2-carboxanilides and their cyclic analogues benzo[b]thieno[2,3-c]quinolones have demonstrated antiproliferative effects against human tumor cell lines . A spectroscopic study of interactions with DNA/RNA indicated:
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Cyclic derivatives exhibited strong intercalative binding
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Acyclic precursors showed weak non-intercalative binding
Among the tested compounds, those with a single amidino substituent demonstrated the best antiproliferative effect. The most active benzo[b]thieno[2,3-c]quinolones induced S and G2/M cell cycle arrests, ultimately resulting in apoptosis. These results suggest potential action as topoisomerase "poisons," consistent with their intercalative DNA-binding mode .
Recent Developments (2025)
A recent study published in January 2025 described the synthesis and characterization of three novel derivatives of benzo[b]thiophene-2-carbaldehyde (designated as BTAP1, BTAP2, and BTAP3) . These compounds were comprehensively analyzed using various spectroscopic techniques including FTIR, UV-VIS, ¹HNMR, and ¹³CNMR.
Thermal analysis through TGA and DTA demonstrated remarkable thermal stability with a maximum threshold at 270°C. Quantum chemical calculations revealed varying molecular stabilities among the derivatives:
Compound | Energy Gap (ΔE) | Global Hardness (η) | Global Softness (S) |
---|---|---|---|
BTAP3 | 3.59 eV | 1.8 | Not specified |
BTAP2 | 3.22 eV | Not specified | 0.62 |
Molecular docking studies identified protein target 4JVW as the most favorable interaction partner, with binding energies of -8.0, -7.5, and -7.6 kcal/mol for BTAP1, BTAP2, and BTAP3, respectively .
Derivatives and Related Compounds
The benzo[b]thiophene scaffold has been extensively modified to produce a variety of derivatives with enhanced properties and specialized applications.
Key Derivatives
Several derivatives of Benzo[b]thiophene-2-carboxaldehyde have been synthesized and studied:
Derivative | CAS Number | Molecular Formula | Molecular Weight | Reference |
---|---|---|---|---|
Benzo[b]thiophene-2-carboxaldehyde, 3-bromo- | 10135-00-9 | C₉H₅BrOS | 241.10 | |
Benzo[b]thiophene-2-carboxaldehyde, 7-methyl- | 3751-76-6 | C₁₀H₈OS | 176.24 |
Structure-Activity Relationships
Studies on the structure-activity relationships of Benzo[b]thiophene-2-carboxaldehyde derivatives have revealed important insights:
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The introduction of halogens (particularly chlorine and bromine) at specific positions enhances antimicrobial activity
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Amidino-substituted derivatives show significant antiproliferative effects
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Cyclic analogues typically exhibit stronger interactions with DNA/RNA compared to their acyclic counterparts
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The presence of substituents on the benzene ring can significantly alter the biological activity profile
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